Dabigatran - 211914-51-1

Dabigatran

Catalog Number: EVT-302646
CAS Number: 211914-51-1
Molecular Formula: C25H25N7O3
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dabigatran etexilate is a prodrug that is rapidly converted in vivo to its active form, Dabigatran. [] Dabigatran is a potent, direct thrombin inhibitor. [] This classification distinguishes it from indirect thrombin inhibitors like heparin, which require the presence of antithrombin to exert their anticoagulant effects. [] Dabigatran is used in scientific research to investigate the role of thrombin in various biological processes and disease models.

Molecular Structure Analysis

While detailed structural analysis data is not provided in the reviewed papers, Dabigatran etexilate is an ester prodrug that is rapidly hydrolyzed to the active moiety, Dabigatran. [] Dabigatran is metabolized to four different acyl glucuronides, which retain pharmacological activity similar to the parent compound. []

Mechanism of Action

Dabigatran and its active metabolites, dabigatran acylglucuronides, act by directly inhibiting both free and clot-bound thrombin. [, ] Thrombin, also known as Factor IIa, is a key enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, a critical step in clot formation. [, ] By blocking thrombin's activity, Dabigatran effectively prevents the formation of fibrin clots. [] Additionally, Dabigatran inhibits thrombin-induced platelet aggregation, further contributing to its anticoagulant effect. []

Applications

Dabigatran is employed in animal models to induce controlled anticoagulation and study the mechanisms of thrombosis and hemostasis. [, ] Researchers can use it to mimic specific clinical scenarios, like uncontrolled bleeding or the need for emergency surgery, and evaluate the efficacy of potential reversal agents. [, , ]

Research involving Dabigatran aims to understand its interactions with other drugs, especially in the context of polypharmacy, which is common in patient populations receiving anticoagulation. [, ] This research is crucial to identify potential drug combinations that might increase bleeding risk or reduce Dabigatran's efficacy. Studies also focus on developing and testing specific reversal agents to counteract Dabigatran's anticoagulant effects in emergency situations. [, , , ]

Dabigatran's renal elimination makes it particularly relevant in research investigating the impact of renal impairment on drug clearance. [, , , , ] Studies explore dose adjustments and alternative treatment strategies in patients with varying degrees of renal dysfunction to ensure safe and effective anticoagulation.

Future Directions
  • Development of Specific Reversal Agents: Further research is needed to develop and evaluate specific reversal agents for Dabigatran, especially in patients with renal impairment. [, , , ]
  • Personalized Anticoagulation Strategies: Exploring personalized dosing strategies based on individual patient characteristics, like age, renal function, and genetic factors, will be important for optimizing the safety and efficacy of Dabigatran therapy. [, , , ]
  • Expanding Research on Non-Coagulation Effects: Investigating the potential non-coagulation effects of Dabigatran, such as its impact on lipoprotein metabolism, could uncover new therapeutic applications for the drug. []
  • Investigating Drug Interactions: Continued research is crucial to comprehensively understand Dabigatran's interactions with other commonly used medications to minimize potential adverse events and ensure optimal treatment outcomes. [, ]

Dabigatran Etexilate

Compound Description: Dabigatran etexilate is a prodrug of dabigatran. It is rapidly converted to dabigatran in vivo by esterase enzymes [, , ]. Dabigatran etexilate itself is not pharmacologically active.

Dabigatran Acylglucuronides

Compound Description: Dabigatran acylglucuronides are pharmacologically active metabolites of dabigatran formed through phase II glucuronidation reactions. These metabolites possess similar pharmacological activity to dabigatran, acting as direct thrombin inhibitors [].

Relevance: These metabolites contribute to the overall anticoagulant effect of dabigatran. Quantitative analysis of dabigatran often necessitates accounting for both free dabigatran and its acylglucuronide metabolites [].

Warfarin

Compound Description: Warfarin is a vitamin K antagonist, acting as an anticoagulant by inhibiting the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X [, ].

Relevance: Warfarin serves as a key comparator to dabigatran in numerous studies. Unlike dabigatran's direct thrombin inhibition, warfarin operates through a different mechanism, requiring careful monitoring and dose adjustments due to its narrow therapeutic index and potential for drug interactions [, ]. Many studies aim to understand if dabigatran offers a safer and more effective alternative to warfarin [, , , , ].

Rivaroxaban

Compound Description: Rivaroxaban is a direct factor Xa inhibitor, preventing the conversion of prothrombin to thrombin by directly and selectively blocking factor Xa [, , ]. It is an oral anticoagulant like dabigatran.

Relevance: Rivaroxaban is often studied alongside dabigatran as another novel oral anticoagulant (NOAC) [, ]. It offers an alternative mechanism to warfarin and is often compared to dabigatran in terms of efficacy and safety [, , , ]. For instance, one study investigated the synergistic effect of combining dabigatran and rivaroxaban for anticoagulation during cardiopulmonary bypass [].

Apixaban

Compound Description: Apixaban is another oral anticoagulant that acts as a direct and selective factor Xa inhibitor, similar to rivaroxaban [, , ].

Relevance: Like rivaroxaban, apixaban is frequently evaluated in conjunction with dabigatran as a NOAC []. Comparative studies analyze the efficacy and safety profiles of these agents to determine their optimal use in various clinical scenarios [, , , ].

Compound Description: Enoxaparin is a low molecular weight heparin (LMWH), working as an anticoagulant by enhancing the activity of antithrombin III, which inactivates clotting factors, particularly factor Xa and thrombin [, ].

Relevance: Enoxaparin, often administered subcutaneously, is commonly used for venous thromboembolism prophylaxis [, ]. Studies compare its efficacy and practicality, especially in the context of post-surgical prophylaxis, with dabigatran to determine the most suitable anticoagulant option [].

Unfractionated Heparin

Compound Description: Unfractionated heparin is an anticoagulant that acts by binding to antithrombin III, accelerating the inactivation of clotting factors, including thrombin and factor Xa [, ].

Relevance: Studies exploring dabigatran's use in the context of procedures requiring bridging anticoagulation often involve comparisons with unfractionated heparin [, ]. Research examines potential interactions and the impact on coagulation monitoring when these two agents are used concurrently or sequentially [].

Idarucizumab

Compound Description: Idarucizumab is a monoclonal antibody fragment specifically designed to reverse the anticoagulant effects of dabigatran []. It binds directly to dabigatran and its acylglucuronide metabolites, effectively neutralizing their activity [].

Relevance: Idarucizumab represents a significant advancement in managing dabigatran-associated bleeding or emergency situations where rapid reversal of anticoagulation is critical []. Its development addresses a previous limitation of dabigatran compared to warfarin, which has readily available reversal agents.

Prothrombin Complex Concentrate (PCC)

Compound Description: Prothrombin complex concentrate is a blood product containing concentrated clotting factors, primarily factors II, VII, IX, and X [, ]. It is used to manage bleeding in individuals with deficiencies of these factors or those on anticoagulants like warfarin.

Relevance: PCC is investigated as a potential treatment option for dabigatran-associated bleeding [, ]. Although not a specific antidote, its ability to replenish clotting factors could theoretically counteract the anticoagulant effect of dabigatran.

Recombinant Factor VIIa (rFVIIa)

Compound Description: Recombinant Factor VIIa is a clotting factor that activates factor X in the presence of tissue factor, promoting thrombin generation and fibrin clot formation []. It is used to treat bleeding in patients with hemophilia and acquired factor VII deficiency.

Relevance: Similar to PCC, rFVIIa is explored as a possible treatment strategy for dabigatran-associated bleeding []. Its mechanism of action, independent of direct thrombin inhibition, suggests a potential for counteracting dabigatran's effect in bleeding scenarios [].

Properties

CAS Number

211914-51-1

Product Name

Dabigatran

IUPAC Name

3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

Molecular Formula

C25H25N7O3

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)

InChI Key

YBSJFWOBGCMAKL-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Synonyms

BIBR 1048
dabigatran
dabigatran etexilate
dabigatran etexilate mesylate
Etexilate Mesylate, Dabigatran
Etexilate, Dabigatran
Mesylate, Dabigatran Etexilate
N-((2-(((4-(aminoiminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine
Pradaxa

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.